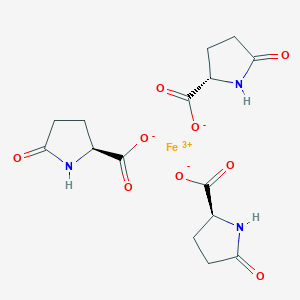
Ferric L-pyrrolidonecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric L-pyrrolidonecarboxylate is a coordination complex of iron (III) with L-pyrrolidonecarboxylic acid. This compound is known for its potential applications in various fields, including medicine, chemistry, and industry. It is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric L-pyrrolidonecarboxylate can be synthesized through the reaction of ferric chloride with L-pyrrolidonecarboxylic acid in an aqueous medium. The reaction typically involves dissolving ferric chloride in water, followed by the addition of L-pyrrolidonecarboxylic acid. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The product is then purified through filtration, crystallization, or other separation techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Ferric L-pyrrolidonecarboxylate undergoes various chemical reactions, including:
Oxidation: The iron (III) center can participate in redox reactions, where it is reduced to iron (II).
Substitution: Ligand exchange reactions can occur, where the L-pyrrolidonecarboxylate ligand is replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Complexation: Various chelating agents and solvents can be used to form new complexes.
Major Products Formed:
Oxidation: Iron (II) complexes.
Substitution: New coordination complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Ferric L-pyrrolidonecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in the production of iron-containing materials and as a precursor for other iron complexes.
Mechanism of Action
The mechanism of action of Ferric L-pyrrolidonecarboxylate involves its ability to donate and accept electrons, making it an effective redox agent. In biological systems, it can interact with various enzymes and proteins involved in iron metabolism. The iron (III) center can bind to oxygen and other small molecules, facilitating their transport and utilization in metabolic processes.
Comparison with Similar Compounds
Ferric L-pyrrolidonecarboxylate can be compared with other iron (III) complexes, such as:
Ferric citrate: Used in medicine for phosphate binding and iron supplementation.
Ferric carboxymaltose: A widely used intravenous iron preparation.
Ferric sulfate: Commonly used in water treatment and as a coagulant.
Uniqueness: this compound is unique due to its specific ligand, L-pyrrolidonecarboxylic acid, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in a variety of reactions makes it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields and develop new applications for this intriguing compound.
Properties
Molecular Formula |
C15H18FeN3O9 |
|---|---|
Molecular Weight |
440.16 g/mol |
IUPAC Name |
iron(3+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m000./s1 |
InChI Key |
HIUCCYBXUOEPRW-ZRIQBPNSSA-K |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Fe+3] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















